Duplex Destabilization: 2,4-Dithiouridine Reduces Tm by Over 30°C Relative to 2-Thiouridine
In a pentamer RNA duplex model (Gs2UUUC paired with GmAmAmAmCm), substitution with 2,4-dithiouridine results in a dramatic reduction in thermal stability compared to both unmodified uridine and 2-thiouridine [1]. While 2-thiouridine enhances duplex stability (Tm 30.7°C vs 19.0°C for uridine), the dual-thionated 2,4-dithiouridine containing duplex exhibits a Tm of only 14.5°C [1]. This is a 16.2°C decrease compared to 2-thiouridine and a 4.5°C decrease compared to unmodified uridine. This opposing thermodynamic effect is a critical distinction for experimental designs where maintaining or perturbing duplex stability is a primary variable.
| Evidence Dimension | RNA duplex thermal stability (melting temperature, Tm) |
|---|---|
| Target Compound Data | Tm = 14.5 °C for duplex containing 2,4-dithiouridine (s2s4U) |
| Comparator Or Baseline | 2-thiouridine (s2U): Tm = 30.7 °C; Uridine (U): Tm = 19.0 °C |
| Quantified Difference | ΔTm = -16.2 °C vs. s2U; ΔTm = -4.5 °C vs. U |
| Conditions | Pentamer RNA duplex Gs2UUUC / GmAmAmAmCm, UV thermal melting in 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 |
Why This Matters
Selecting 2,4-dithiouridine for antisense or siRNA design would be counterproductive if duplex stabilization is desired, whereas it is uniquely suited for applications requiring local helix destabilization.
- [1] Kumar RK, Davis DR. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic Acids Res. 1997;25(6):1272-80. PMID: 9092639. View Source
